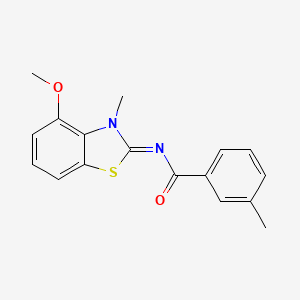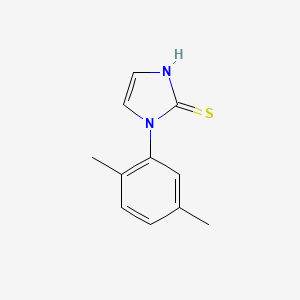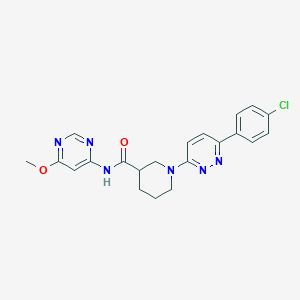
1-(6-(4-chlorophenyl)pyridazin-3-yl)-N-(6-methoxypyrimidin-4-yl)piperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-(4-chlorophenyl)pyridazin-3-yl)-N-(6-methoxypyrimidin-4-yl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C21H21ClN6O2 and its molecular weight is 424.89. The purity is usually 95%.
BenchChem offers high-quality 1-(6-(4-chlorophenyl)pyridazin-3-yl)-N-(6-methoxypyrimidin-4-yl)piperidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-(4-chlorophenyl)pyridazin-3-yl)-N-(6-methoxypyrimidin-4-yl)piperidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Structural and Electronic Properties
The structural and electronic properties of compounds closely related to 1-(6-(4-chlorophenyl)pyridazin-3-yl)-N-(6-methoxypyrimidin-4-yl)piperidine-3-carboxamide have been studied, revealing insights into their interaction with biological targets. One study focused on the crystal structures of anticonvulsant compounds, showing limited inclination of the phenyl ring, marked delocalization of the piperidine nitrogen lone pair, and a critical orientation for the piperidine-like group. These findings, confirmed and quantified by ab initio molecular-orbital calculations, suggest potential applications in designing new drugs with improved efficacy and specificity (Georges et al., 1989).
Synthesis and Biological Activity
New pyridine derivatives have been synthesized, showing variable and modest antimicrobial activity against strains of bacteria and fungi. This research highlights the potential of these compounds in developing new antimicrobial agents, which could lead to effective treatments for various infections (Patel et al., 2011).
Antitubercular and Antibacterial Activities
A novel series of pyrrolo[3,2-b]pyridine-3-carboxamide linked 2-methoxypyridine derivatives have been designed and synthesized. These compounds were evaluated for their antitubercular activity and showed promising results compared to the reference drug, Pyrazinamide. Additionally, some compounds exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus strains. This research underscores the potential of these compounds as molecular scaffolds for antitubercular and antibacterial drugs, offering new avenues for treating tuberculosis and bacterial infections (Bodige et al., 2019).
Insecticidal Activities
Pyridine derivatives have been synthesized and tested for their toxicity against the cowpea aphid, Aphis craccivora Koch. The insecticidal activity of these compounds was compared to acetamiprid, with one compound showing approximately four times the effectiveness. This suggests the potential of these pyridine derivatives as more effective insecticides, providing an alternative for pest control in agriculture (Bakhite et al., 2014).
Eigenschaften
IUPAC Name |
1-[6-(4-chlorophenyl)pyridazin-3-yl]-N-(6-methoxypyrimidin-4-yl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN6O2/c1-30-20-11-18(23-13-24-20)25-21(29)15-3-2-10-28(12-15)19-9-8-17(26-27-19)14-4-6-16(22)7-5-14/h4-9,11,13,15H,2-3,10,12H2,1H3,(H,23,24,25,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMKNHGKUZYYSKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)NC(=O)C2CCCN(C2)C3=NN=C(C=C3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[6-(4-chlorophenyl)pyridazin-3-yl]-N-(6-methoxypyrimidin-4-yl)piperidine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

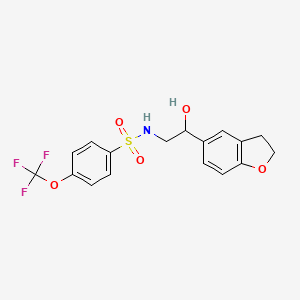
![1-(2,6-Difluorophenyl)-3-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2887108.png)
![N-(2-(methylthio)benzo[d]thiazol-6-yl)-3-nitrobenzamide](/img/structure/B2887109.png)
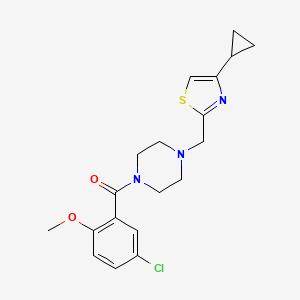
![(4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2887112.png)
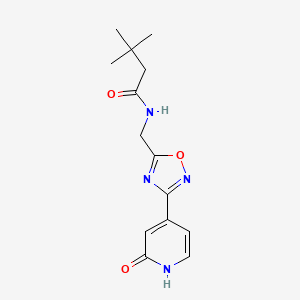
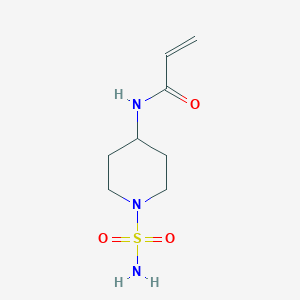
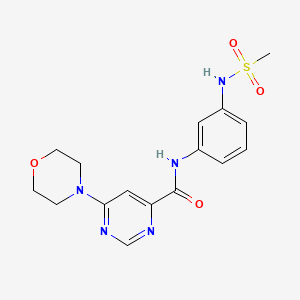
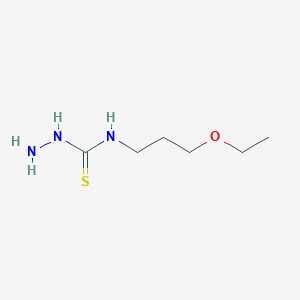
![2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(thiazol-2-yl)acetamide](/img/structure/B2887122.png)
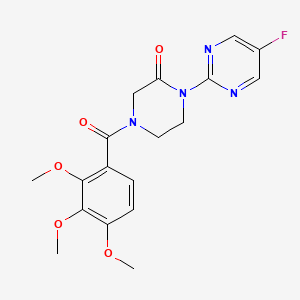
![N-({[2,3'-bifuran]-5-yl}methyl)-N'-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide](/img/structure/B2887125.png)
